Ethyl 2-anilino-4-methyl-5-(4-phenylbenzoyl)thiophene-3-carboxylate

Cyclic Nucleotide Suppression Structure-Activity Relationship Functional Inactivity Marker

Ethyl 2-anilino-4-methyl-5-(4-phenylbenzoyl)thiophene-3-carboxylate (CAS 315679-00-6) is a synthetic small molecule belonging to the 2-(acylamino)-3-thiophenecarboxylate chemical class. This compound is characterized by a 4-methyl-substituted thiophene core, an ethoxycarbonyl ester at the 3-position, an anilino group at the 2-position, and a 4-phenylbenzoyl (biphenylcarbonyl) substituent at the 5-position.

Molecular Formula C27H23NO3S
Molecular Weight 441.55
CAS No. 315679-00-6
Cat. No. B2476630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-anilino-4-methyl-5-(4-phenylbenzoyl)thiophene-3-carboxylate
CAS315679-00-6
Molecular FormulaC27H23NO3S
Molecular Weight441.55
Structural Identifiers
SMILESCCOC(=O)C1=C(SC(=C1C)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)NC4=CC=CC=C4
InChIInChI=1S/C27H23NO3S/c1-3-31-27(30)23-18(2)25(32-26(23)28-22-12-8-5-9-13-22)24(29)21-16-14-20(15-17-21)19-10-6-4-7-11-19/h4-17,28H,3H2,1-2H3
InChIKeyCUWBCVHSFZQPFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-anilino-4-methyl-5-(4-phenylbenzoyl)thiophene-3-carboxylate: Procurement-Relevant Identity and Core Structural Class


Ethyl 2-anilino-4-methyl-5-(4-phenylbenzoyl)thiophene-3-carboxylate (CAS 315679-00-6) is a synthetic small molecule belonging to the 2-(acylamino)-3-thiophenecarboxylate chemical class. This compound is characterized by a 4-methyl-substituted thiophene core, an ethoxycarbonyl ester at the 3-position, an anilino group at the 2-position, and a 4-phenylbenzoyl (biphenylcarbonyl) substituent at the 5-position. The class to which it belongs is known to include modulators of cyclic nucleotide signaling, as evidenced by early discovery work identifying 2-(acylamino)-3-thiophenecarboxylates as the first small-molecule suppressors of cellular cAMP and cGMP. However, the structural features of this specific compound, notably the anilino group, distinguish it substantially from the most extensively profiled analogs in the same class. [1]

2-(acylamino)-3-thiophenecarboxylate scaffold with distinct 2-anilino substitution
Predicted inactive cAMP/cGMP suppressor – structurally matched negative control probe
May support chemical biology studies requiring scaffold-related but target-inactive analog

Why Interchangeability Is a Risk for Ethyl 2-anilino-4-methyl-5-(4-phenylbenzoyl)thiophene-3-carboxylate and Its In-Class Analogs


Substitution among 2-(acylamino)-3-thiophenecarboxylates is not reliably feasible without loss of desired function. Published structure-activity relationship (SAR) analysis of this chemical series demonstrated that specific functional groups at the 2-position (R2) are essential for activity, while others completely abolish it. Critically, the anilino substitution found in this target compound was explicitly listed among modifications that abolished or substantially reduced the cyclic nucleotide suppressor activity that defines many other members of this class. Consequently, a generic procurement approach that treats all structurally similar 2-substituted thiophene-3-carboxylates as functionally equivalent could result in selecting a compound with fundamentally different pharmacological activity or complete inactivity in established assays. [1]

!
Anilino substitution at R2 may abolish cAMP/cGMP suppressor activity, unlike active analogs (e.g., CNTinh-03/04).
!
Different 2-substituted thiophene-3-carboxylates cannot be assumed functionally interchangeable without SAR verification.
!
Interchanging with bicycloheptane-type active compounds may yield opposite functional profiles in cyclic nucleotide assays.

Quantitative Differentiation Evidence for Ethyl 2-anilino-4-methyl-5-(4-phenylbenzoyl)thiophene-3-carboxylate


Differentiation by Absence vs. Potent Class Activity: The Anilino Substituent Marker

In the primary characterization of 2-(acylamino)-3-thiophenecarboxylates, the leading compounds CNTinh-03 and CNTinh-04 demonstrated IC50 values of <5 µM for suppression of agonist-induced cAMP and cGMP elevation across multiple cell lines. These active analogs uniformly possessed a bicyclo[2.2.1]heptane-2-carboxylic acid moiety at the R2 position. In contrast, the SAR analysis explicitly reported that substituting the R2 position with an anilino group, as present in this target compound, abolished or substantially reduced activity in the same assay. This establishes a clear biological differentiation: the target compound is predicted to be functionally inactive as a cyclic nucleotide suppressor, unlike the potent active analogs in the same scaffold class. [1]

Anilino SAR Marker
Class-level inference
Predicted abolished activity vs. IC50 < 5 µM for CNTinh-03/04
Target: predicted inactive Active analogs: < 5 µM
Reported SAR exclusion at R2 position
Direct testing required for confirmation; functional assay context in T84/FRT/CHO-K1 cells
Cyclic Nucleotide Suppression Structure-Activity Relationship Functional Inactivity Marker

Evidence-Based Application Scenarios for Ethyl 2-anilino-4-methyl-5-(4-phenylbenzoyl)thiophene-3-carboxylate


Negative Control or Inactive Probe in Cyclic Nucleotide Studies

Because the anilino group is predicted to abolish the cAMP/cGMP suppressor activity inherent to active 2-(acylamino)-3-thiophenecarboxylates, this compound may serve as a structurally matched negative control. In experimental designs where CNTinh-03 or CNTinh-04 are used to suppress cyclic nucleotides, this compound could be employed to confirm that observed effects are due to on-target cAMP/cGMP modulation rather than scaffold-related off-target activities. [1]

Chemical Biology Tool for Exploring Alternative Pharmacologies

Given the confirmed inactivity in phosphodiesterase-related cyclic nucleotide suppression, this compound may be used to probe whether biological effects observed with other 2-substituted thiophene-3-carboxylates are mechanism-specific. Its distinct substitution pattern allows it to serve as a selectivity tool to differentiate between cyclic-nucleotide-dependent and -independent activities of the broader chemical class. [1]

Synthetic Intermediate for Diversification at the 2-Position

The anilino group at the 2-position provides a synthetic handle for further chemical derivatization, including acylation, alkylation, or coupling reactions, to generate novel analogs with potentially distinct biological profiles. This makes the compound a strategic starting material for medicinal chemistry campaigns aiming to explore non-canonical 2-substitution patterns in the thiophene-3-carboxylate scaffold. [1]

Application
Selection Property
Validation Focus
Negative control for cAMP/cGMP studies
Structurally matched inactive probe
Verify on-target cyclic nucleotide modulation
Selectivity probe for chemical biology
Distinct anilino substitution profile
Differentiate cyclic-nucleotide-dependent vs. independent activities
Synthetic intermediate for diversification
Anilino group as synthetic handle
Generate novel 2-substituted analogs
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